![molecular formula C20H26N4O4 B3984243 5-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-N-(2-furylmethyl)-2-nitroaniline](/img/structure/B3984243.png)
5-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-N-(2-furylmethyl)-2-nitroaniline
Overview
Description
5-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-N-(2-furylmethyl)-2-nitroaniline is a compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine and agriculture. This compound is also known as TAK-659 and is a potent inhibitor of the enzyme Bruton's tyrosine kinase (BTK).
Mechanism of Action
The primary mechanism of action of 5-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-N-(2-furylmethyl)-2-nitroaniline is the inhibition of the BTK enzyme. BTK is a key enzyme involved in the signaling pathways of B cells, which play a critical role in the immune system. Inhibition of BTK leads to a decrease in B cell activity, which can be beneficial in treating autoimmune diseases and inflammatory disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of the BTK enzyme. This inhibition leads to a decrease in B cell activity, which can result in a reduction in inflammation and immune responses.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 5-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-N-(2-furylmethyl)-2-nitroaniline in lab experiments is its potency as a BTK inhibitor. This compound has been shown to be highly effective in inhibiting BTK activity, making it a valuable tool in studying B cell signaling pathways. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for research involving 5-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-N-(2-furylmethyl)-2-nitroaniline. One direction is the development of new and more potent BTK inhibitors based on the structure of this compound. Additionally, further research is needed to fully understand the potential applications of this compound in treating autoimmune diseases and inflammatory disorders. Finally, studies are needed to investigate the potential toxicity of this compound and its effects on other signaling pathways in the body.
Scientific Research Applications
The potential applications of 5-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-N-(2-furylmethyl)-2-nitroaniline in scientific research are diverse. One of the primary applications is in the field of oncology, where this compound has been shown to have antitumor activity. Additionally, this compound has been studied for its potential use in treating autoimmune diseases and inflammatory disorders.
properties
IUPAC Name |
1-[4-[3-(furan-2-ylmethylamino)-4-nitrophenyl]piperazin-1-yl]-2,2-dimethylpropan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4/c1-20(2,3)19(25)23-10-8-22(9-11-23)15-6-7-18(24(26)27)17(13-15)21-14-16-5-4-12-28-16/h4-7,12-13,21H,8-11,14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STOOPEWCLPGFQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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